Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate
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Overview
Description
Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate is a complex organic compound that features a piperazine ring substituted with a cyclohexyl(methyl)sulfamoyl group and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Cyclohexyl(methyl)sulfamoyl Group: This step involves the reaction of cyclohexylamine with methylsulfonyl chloride to form cyclohexyl(methyl)sulfonamide, which is then reacted with the piperazine ring.
Esterification: The final step involves the esterification of the resulting compound with methyl 3-bromopropanoate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-(methylsulfamoyl)piperazin-1-yl]propanoate
- Methyl 3-[4-(cyclohexylsulfamoyl)piperazin-1-yl]propanoate
- Methyl 3-[4-(methylsulfamoyl)piperidin-1-yl]propanoate
Uniqueness
Methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate is unique due to the presence of both cyclohexyl and methyl groups on the sulfonamide moiety, which can enhance its binding affinity and specificity towards certain biological targets compared to similar compounds.
Properties
IUPAC Name |
methyl 3-[4-[cyclohexyl(methyl)sulfamoyl]piperazin-1-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S/c1-16(14-6-4-3-5-7-14)23(20,21)18-12-10-17(11-13-18)9-8-15(19)22-2/h14H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSVDXRMRKOUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)N2CCN(CC2)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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